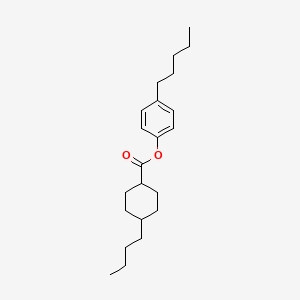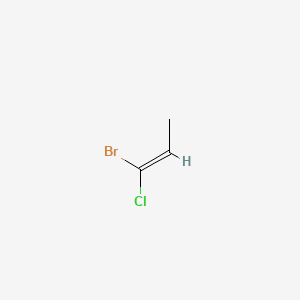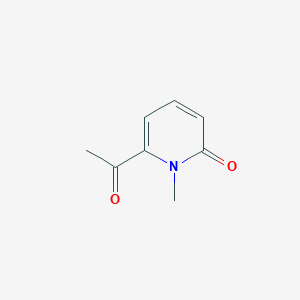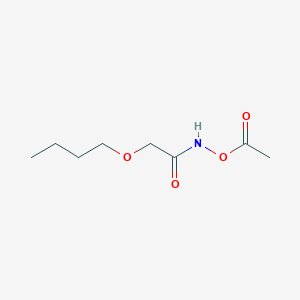![molecular formula C24H32N6O2S B13800382 N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include condensation reactions, where aldehydes or ketones react with amines to form imines, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms
Aplicaciones Científicas De Investigación
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the context of its application, such as its role in inhibiting microbial growth or inducing cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Dimethylaminophenyl)methylideneamino]carbamate: Shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications.
N-[(4-Dimethylaminophenyl)methylideneamino]acetamide: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H32N6O2S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H32N6O2S/c1-29(2)21-9-5-19(6-10-21)17-25-27-23(31)13-15-33-16-14-24(32)28-26-18-20-7-11-22(12-8-20)30(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,31)(H,28,32)/b25-17+,26-18+ |
Clave InChI |
KRHLKMQLABSCQK-RPCRKUJJSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
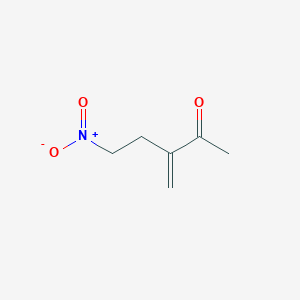
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

